molecular formula C11H14BrNO B046625 4-bromo-N,N-diethylbenzamide CAS No. 5892-99-9

4-bromo-N,N-diethylbenzamide

Cat. No. B046625
CAS RN: 5892-99-9
M. Wt: 256.14 g/mol
InChI Key: LDUPVXSXLZOQAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-bromo-N,N-diethylbenzamide and its derivatives often involves halogenation, amide formation, and condensation reactions. For instance, a study described the synthesis of 4-bromobenzamide derivatives by condensation reactions, highlighting the versatility of these compounds in chemical synthesis and their potential in creating novel materials and pharmaceuticals (Mehta, 2013).

Molecular Structure Analysis

The molecular structure of 4-bromo-N,N-diethylbenzamide reveals interesting interactions and structural characteristics. Research on related compounds, such as 4-bromobenzamides, has shown the presence of type I and type II halogen···halogen interactions, which play a significant role in their structural configuration and stability (Tothadi, Joseph, & Desiraju, 2013).

Chemical Reactions and Properties

4-bromo-N,N-diethylbenzamide participates in various chemical reactions, including palladium-catalyzed arylation, showcasing its reactivity towards forming complex molecular structures. Such reactions are essential for synthesizing heteroaryl benzamides, demonstrating the compound's utility in creating diverse chemical entities (Chen, Bruneau, Dixneuf, & Doucet, 2013).

Physical Properties Analysis

The physical properties of 4-bromo-N,N-diethylbenzamide, such as melting points, solubility, and crystalline structure, are influenced by its molecular interactions. Studies on similar compounds have employed X-ray crystallography to elucidate their crystalline structures, providing insights into the physical characteristics that impact their behavior in different environments (Öztürk, Hökelek, Özbek, & Necefoğlu, 2008).

Chemical Properties Analysis

The chemical properties of 4-bromo-N,N-diethylbenzamide, including its reactivity, stability, and interactions with other molecules, have been a focus of research. Investigations into its spectroscopic properties and theoretical analyses, such as DFT calculations, provide valuable information on its electronic structure and potential chemical behavior (Dwivedi & Kumar, 2019).

Scientific Research Applications

Palladium-Catalysed Arylations

  • 4-bromo-N,N-diethylbenzamide has been utilized in palladium-catalyzed direct arylation processes. Such processes involve C-C cross-coupling of 4-bromobenzamides with heteroarenes, yielding C5-arylated heteroarenes. This technique is significant in the field of organic synthesis, offering an efficient way to create complex molecules (Chen, Bruneau, Dixneuf, & Doucet, 2013).

Synthesis of CCR5 Antagonists

  • 4-bromo-N,N-diethylbenzamide derivatives have been synthesized for potential use as CCR5 antagonists. These non-peptide antagonists play a role in HIV-1 infection prevention and treatment, showcasing the compound's relevance in medicinal chemistry (Bi, 2015).

Biodistribution in Malignant Melanoma

Hydrogen Bonding Equilibrium Studies

  • The compound has been studied for its intramolecular versus intermolecular hydrogen bond equilibrium. Such studies are crucial in understanding the compound's behavior in different environments, impacting its applications in various scientific fields (Majewska, Pająk, Rospenk, & Filarowski, 2009).

Molecular Docking and Vibrational Spectroscopic Analysis

  • Research on 4-bromo-N,N-diethylbenzamide includes molecular docking and vibrational spectroscopic analysis. These studies help in understanding the compound's potential as a pharmaceutical agent (Dwivedi & Kumar, 2019).

Crystal Engineering

  • The compound has been explored in the context of crystal engineering, particularly focusing on hydrogen bonds and halogen bonds. This research is significant in the field of material science for designing new materials with desired properties (Saha, Nangia, & Jaskólski, 2005).

Synthesis of Pyrrole and Pyrrolidine Compounds

  • It's also used in the synthesis of pyrrole and pyrrolidine compounds. These compounds have applications in pharmaceuticals, particularly for their antibacterial and antifungal properties (Mehta, 2013).

Safety And Hazards

4-Bromo-N,N-diethylbenzamide is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUPVXSXLZOQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403723
Record name 4-bromo-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N-diethylbenzamide

CAS RN

5892-99-9
Record name 4-bromo-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5892-99-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
L Chen, C Bruneau, PH Dixneuf, H Doucet - ChemCatChem, 2013 - Wiley Online Library
The Pd‐catalysed direct arylation of heteroarene CH bonds by 2‐ or 4‐bromobenzamides has been achieved. In the presence of KOAc as the base, no CN bond formation or CC …
AM Griffin, W Brown, C Walpole, M Coupal… - Bioorganic & medicinal …, 2009 - Elsevier
We have investigated phenol replacements in a series of diaryl amino piperidine delta opioid agonists. From this study we have demonstrated that the hydroxy functional group can be …
Number of citations: 8 www.sciencedirect.com
P Jones, AM Griffin, L Gawell, R Lavoie… - Bioorganic & medicinal …, 2009 - Elsevier
We have investigated a series of phenolic diaryl amino piperidine delta opioid receptor agonists, establishing the importance of the phenol functional group and substitution on the …
Number of citations: 15 www.sciencedirect.com
S Inouye, Y Sumida, Y Tomabechi, J Taguchi… - Plos one, 2021 - journals.plos.org
The Ca 2+ -binding photoprotein aequorin is a complex of apoAequorin (apoprotein) and (S)-2-peroxycoelenterazine. Aequorin can be regenerated by the incubation of apoAequorin …
Number of citations: 7 journals.plos.org
W Yao, H Fang, Q He, D Peng, G Liu… - The Journal of Organic …, 2019 - ACS Publications
Reported herein is the development of a simple but practical catalytic system for the selective reduction of amides with hydrosilane or hydrosiloxane. Low-cost and readily available …
Number of citations: 33 pubs.acs.org
A Inoue, K Kitagawa, H Shinokubo, K Oshima - Tetrahedron, 2000 - Elsevier
Oxidative self-coupling reactions of various arylmagnesium bromides with TiCl 4 affords the corresponding symmetric biaryls in moderate to good yields at 0C or lower. …
Number of citations: 71 www.sciencedirect.com
SM Wang, C Zhao, X Zhang, HL Qin - Organic & Biomolecular …, 2019 - pubs.rsc.org
The construction of amide bonds and peptide linkages is one of the most fundamental transformations in all life processes and organic synthesis. The synthesis of structurally ubiquitous …
Number of citations: 65 pubs.rsc.org
A Aranyos, DW Old, A Kiyomori, JP Wolfe… - Journal of the …, 1999 - ACS Publications
A general method for the palladium-catalyzed formation of diaryl ethers is described. Electron-rich, bulky aryldialkylphosphine ligands, in which the two alkyl groups are either tert-butyl …
Number of citations: 687 pubs.acs.org
L Liu, Y Liu, X Shen, X Zhang, S Deng… - The Journal of Organic …, 2022 - ACS Publications
A simple, mild, catalyst-free, and efficacious KO t Bu-mediated reductive cyanation reaction of tertiary amides under hydrosilylation conditions has been described. A series of α-…
Number of citations: 7 pubs.acs.org
EC Reichert - 2023 - dspace.mit.edu
Chapter 1: Introduction to Pd-Catalyzed C–N Cross-Coupling: Rational Biarylphosphine Ligand Design Enhances the Reactivity of Difficult Substrates Transition-metal-catalyzed C−N …
Number of citations: 0 dspace.mit.edu

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